![molecular formula C16H14N4O4S B2614174 2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide CAS No. 1286721-16-1](/img/structure/B2614174.png)

2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

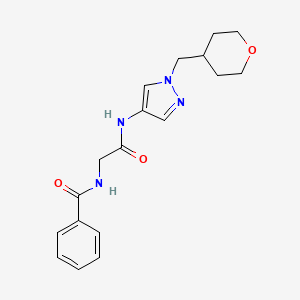

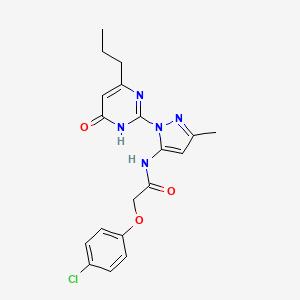

“2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide” is a compound with the molecular formula C16H14N4O4S and a molecular weight of 358.37. It is a furan-2-carboxamide based small molecule . The compound is part of a class of compounds known as thiazoles, which are organic five-aromatic ring compounds with a general formula of C3H3NS . Thiazoles are known to have various pharmaceutical applications and are present in more than 18 FDA-approved drugs .

Synthesis Analysis

The synthesis of thiazole derivatives, such as “2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide”, involves the reaction of the 2-bromodimedone with cyanothioacetamide . The synthesis and biological activities of thiazoles derivatives have been the subject of numerous research articles .

Molecular Structure Analysis

The molecular structure of “2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide” is based on its molecular formula C16H14N4O4S. The compound contains a furan-2-carboxamido group, a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group, and an oxazole-4-carboxamide group.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

This compound is part of a class of chemicals that have been extensively studied for their synthesis methods and chemical reactivity. For instance, derivatives of furan-2-carboxamide, such as those created through the reaction with secondary amines or by the condensation with benzimidate hydrochloride, have been explored for their antimicrobial activities and potential as energetic materials. The synthesis processes often involve multi-step reactions that yield compounds with significant biological activities and thermal stabilities (Başoğlu et al., 2013) (Sokmen et al., 2014).

Antimicrobial Activities

Some derivatives synthesized from furan-2-carboxamide have shown promising antimicrobial activities. Research has indicated that certain azole derivatives, including triazole and oxadiazole compounds, exhibit activity against a range of microorganisms. These studies suggest potential applications in developing new antibacterial and antifungal agents (Palkar et al., 2017).

Applications in Energetic Materials

The research into derivatives of furan-2-carboxamide has also extended into the field of energetic materials. For example, compounds synthesized from furan-2-carboxamide precursors have been examined for their use as insensitive energetic materials, highlighting their moderate thermal stabilities and insensitivity towards impact and friction. This research suggests potential applications in the development of safer and more stable energetic materials for various industrial and military purposes (Yu et al., 2017).

Potential as EGFR Inhibitors

In the realm of medicinal chemistry, some benzo[d]thiazole-2-carboxamide derivatives have been explored for their cytotoxicity against cancer cell lines, indicating potential applications as epidermal growth factor receptor (EGFR) inhibitors. These findings point to the therapeutic potential of compounds within this chemical class in oncology, specifically in targeting cancer cells with high EGFR expression (Zhang et al., 2017).

Mécanisme D'action

Orientations Futures

Thiazoles, including “2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide”, have shown notable pharmacological actions, making them a significant potential class of compounds in the rapidly expanding chemical world . Future research may focus on the design, synthesis, and development of molecules having therapeutic potential as human drugs .

Propriétés

IUPAC Name |

2-(furan-2-carbonylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S/c21-13(20-16-18-9-4-1-2-6-12(9)25-16)10-8-24-15(17-10)19-14(22)11-5-3-7-23-11/h3,5,7-8H,1-2,4,6H2,(H,17,19,22)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTZWERSADHYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea](/img/structure/B2614092.png)

![(E)-4-(Dimethylamino)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]but-2-enamide](/img/structure/B2614095.png)

![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2614101.png)

![methyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2614105.png)

![(Z)-ethyl 1-butyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614109.png)

![2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2614111.png)